molecular formula C6H6ClNO B6236833 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 56453-96-4

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B6236833
CAS No.: 56453-96-4
M. Wt: 143.57 g/mol
InChI Key: NYLYJTIWGZDSFW-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the chlorination of 1-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-chloro-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    5-chloro-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which can influence its solubility and reactivity.

Uniqueness

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions, while the methyl group can affect its solubility and overall stability.

Properties

CAS No.

56453-96-4

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

5-chloro-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C6H6ClNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3

InChI Key

NYLYJTIWGZDSFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1Cl)C=O

Purity

95

Origin of Product

United States

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